1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one
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Overview
Description
Preparation Methods
The synthesis of 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydrides, resulting in the formation of reduced silatrane derivatives.
Substitution: The vinyl group in the compound allows for substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include mercury (II) salts, hydrides, and oxidizing agents. The major products formed from these reactions are typically 1-substituted silatranes .
Scientific Research Applications
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound’s tricyclic structure allows it to form stable complexes with various biomolecules, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit a broad spectrum of biological activity .
Comparison with Similar Compounds
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one is unique among silatranes due to its vinyl group, which allows for a wide range of chemical modifications. Similar compounds include:
1-Methylsilatrane: This compound has a methyl group instead of a vinyl group, leading to different reactivity and applications.
1-Methoxysilatrane:
The presence of the vinyl group in this compound makes it particularly versatile for chemical synthesis and industrial applications .
Properties
CAS No. |
53883-57-1 |
---|---|
Molecular Formula |
C8H13NO4Si |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C8H13NO4Si/c1-2-14-11-5-3-9(4-6-12-14)7-8(10)13-14/h2H,1,3-7H2 |
InChI Key |
WUPQQJWXDHMXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]12OCCN(CCO1)CC(=O)O2 |
Origin of Product |
United States |
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